molecular formula C20H24N2O4S B2676317 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1170844-76-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2676317
CAS No.: 1170844-76-4
M. Wt: 388.48
InChI Key: HYVHHBOLIWBIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which combines elements of tetrahydroquinoline and sulfonamide groups. This compound is of particular interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline Intermediate: : This begins with the cyclization of an appropriate aniline derivative.

  • Methoxyacetylation: : The tetrahydroquinoline intermediate undergoes methoxyacetylation.

  • Sulfonamide Formation: : The final step involves the reaction of the methoxyacetylated intermediate with methanesulfonyl chloride in the presence of a base, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizations to each step of the synthetic route to maximize yield and minimize cost and waste. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is reactive towards a variety of chemical reactions:

  • Oxidation and Reduction: : The quinoline ring and methoxy group can undergo oxidation and reduction reactions under appropriate conditions.

  • Substitution: : The sulfonamide group is a key site for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) may be used.

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Typically conducted in the presence of bases like pyridine or triethylamine (TEA).

Major Products

Depending on the reaction conditions and reagents used, products can vary. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the molecule, potentially modifying its biological activity.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide finds applications across several domains:

  • Chemistry: : As a building block in organic synthesis and the development of new materials.

  • Biology: : Used in the study of biological processes and as a probe in molecular biology.

  • Medicine: : Investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group can mimic or inhibit substrates of these biological macromolecules, altering their function and activity. The tetrahydroquinoline moiety can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide stands out due to its unique combination of structural elements:

  • Similar Compounds: : Other sulfonamides, tetrahydroquinolines, or methoxyacetyl compounds.

  • Uniqueness: : The integration of methoxyacetyl and sulfonamide groups in a tetrahydroquinoline framework offers a distinct profile that can be exploited for specific biological activities not seen in other compounds.

Feel free to ask more about any specific detail if needed!

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-5-3-6-16(11-15)14-27(24,25)21-18-9-8-17-7-4-10-22(19(17)12-18)20(23)13-26-2/h3,5-6,8-9,11-12,21H,4,7,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHHBOLIWBIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.